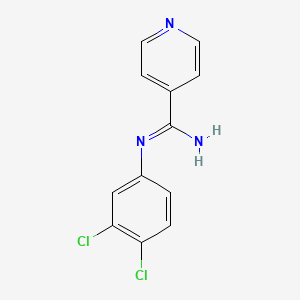
Isonicotinamidine, N-(3,4-dichlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinamidine, N-(3,4-dichlorophenyl)-, also known as 4-Pyridinecarboximidamide, N-(3,4-dichlorophenyl)-, is a chemical compound with the molecular formula C12H9Cl2N3 and a molecular weight of 266.13 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a carboximidamide group and a 3,4-dichlorophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isonicotinamidine, N-(3,4-dichlorophenyl)-, typically involves the reaction of isonicotinamide with 3,4-dichloroaniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the carboximidamide group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Isonicotinamidine, N-(3,4-dichlorophenyl)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorine atoms or other substituents are replaced by different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while substitution reactions can produce a variety of substituted isonicotinamidine derivatives.
Applications De Recherche Scientifique
Isonicotinamidine, N-(3,4-dichlorophenyl)-, has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Mécanisme D'action
The mechanism of action of Isonicotinamidine, N-(3,4-dichlorophenyl)-, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chlorophenyl)isonicotinamidine
- N-(3-Fluorophenyl)isonicotinamidine
- N-(2-Hydroxyphenyl)isonicotinamidine
Uniqueness
Isonicotinamidine, N-(3,4-dichlorophenyl)-, is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications .
Propriétés
Numéro CAS |
23564-32-1 |
|---|---|
Formule moléculaire |
C12H9Cl2N3 |
Poids moléculaire |
266.12 g/mol |
Nom IUPAC |
N'-(3,4-dichlorophenyl)pyridine-4-carboximidamide |
InChI |
InChI=1S/C12H9Cl2N3/c13-10-2-1-9(7-11(10)14)17-12(15)8-3-5-16-6-4-8/h1-7H,(H2,15,17) |
Clé InChI |
GIHGVVYDCOXPME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=C(C2=CC=NC=C2)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


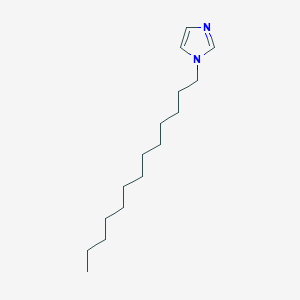





pentasilolane](/img/structure/B14706902.png)

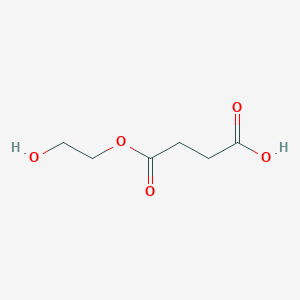
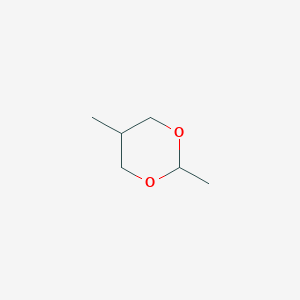
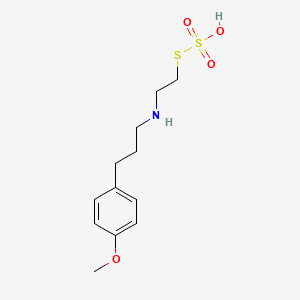
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
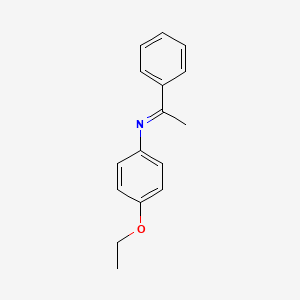
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)
